2-Methylindolin-1-amine
Overview
Description
2-Methylindolin-1-amine, also known as 1-Amino-2-methylindoline, is an organic compound with the molecular formula C9H12N2 and a molecular weight of 148.21 . It is used as a precursor in the synthesis of antihypertension drugs .
Molecular Structure Analysis
The molecular structure of 2-Methylindolin-1-amine consists of a cyclopentane ring fused to a benzene ring, forming an indane moiety . The exact mass of the molecule is 148.100 .Physical And Chemical Properties Analysis
2-Methylindolin-1-amine has a melting point of 41 °C and a predicted boiling point of 256.9±10.0 °C . It has a predicted density of 1.080±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
- Indole derivatives have been found to play a significant role in cancer treatment . They are involved in the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme enzyme that catalyzes the oxidation of L-tryptophan . IDO1 plays a pivotal role in cancer immune escape via catalyzing the initial step of the kynurenine pathway, and overexpression of IDO1 is associated with poor prognosis in various cancers .
- The methods of application involve the use of small-molecule candidates and peptide vaccines currently being assessed in clinical trials .
- The outcomes of these treatments are still under investigation, with several clinical trials ongoing .
- Indole derivatives have been found to play a role in microbial treatment . They are involved in the degradation of histamine, a biogenic amine that can cause various health issues if not sufficiently degraded in the human body .
- The methods of application involve the use of microbial diamine oxidases and other histamine-oxidizing enzymes .
- The outcomes of these treatments are still under investigation, with several studies ongoing .
- Indole derivatives are important in the synthesis of various biologically active compounds .
- The methods of application involve various chemical reactions to create new indole derivatives .
- The outcomes of these syntheses are new compounds with potential biological activity .
- Indole derivatives have been found to play a role in the treatment of various disorders in the human body .
- The methods of application involve the use of various indole derivatives as therapeutic agents .
- The outcomes of these treatments are still under investigation, with several studies ongoing .
- Indole derivatives play a significant role in cell biology .
- The methods of application involve the use of indole derivatives in various cellular processes .
- The outcomes of these applications are a better understanding of cellular processes and potential therapeutic applications .
Scientific Field: Cancer Treatment
Scientific Field: Microbial Treatment
Scientific Field: Synthesis of Indole Derivatives
Scientific Field: Treatment of Disorders in the Human Body
Scientific Field: Cell Biology
Scientific Field: Antiviral Activity
- Scientific Field: Carbon Capture and Utilisation
- Amine-based materials, including 2-Methylindolin-1-amine, are being researched for their potential in carbon capture and utilisation . This involves the capture of CO2 from dilute sources and conversion into higher-value products .
- The methods of application involve the use of amine and polyamine-based materials as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- The outcomes of these applications are still under investigation, with several studies ongoing .
- Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application involve the synthesis of indoles as a moiety in selected alkaloids .
- The outcomes of these applications are new compounds with potential biological activity .
- Indoline structures, which 2-Methylindolin-1-amine is a part of, exist in a huge number of natural products and have been studied in recent years for their potential in drug development .
- The methods of application involve the construction of new drug scaffolds using indoline structures .
- The outcomes of these applications are drugs with potential roles in more disease treatment aspects, such as anti-tumor, anti-bacterial, anti-inflammatory, and have been used as analgesics, to treat cardiovascular diseases and so on .
- Amine-based materials, including 2-Methylindolin-1-amine, are being researched for their potential in carbon capture and utilisation . This involves the capture of CO2 from dilute sources and conversion into higher-value products .
- The methods of application involve the use of amine and polyamine-based materials as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
- The outcomes of these applications are still under investigation, with several studies ongoing .
Scientific Field: Alkaloid Synthesis
Scientific Field: Pharmaceuticals
Scientific Field: Carbon Capture and Utilisation
Future Directions
Indoles, such as 2-Methylindolin-1-amine, are significant heterocyclic systems in natural products and drugs, and they play a main role in cell biology . The development of new methods for the synthesis of indoles has been a central theme in organic chemistry, and there is still room for improvement in the field of indole synthesis . Therefore, future research may focus on developing novel methods for the synthesis of 2-Methylindolin-1-amine and similar compounds.
properties
IUPAC Name |
2-methyl-2,3-dihydroindol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-5,7H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHZVMLYJGTFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953511 | |
Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindolin-1-amine | |
CAS RN |
31529-46-1 | |
Record name | 1-Amino-2-methylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31529-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-2-methyl-1H-indol-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031529461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-2,3-dihydro-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2-methyl-1H-indol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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